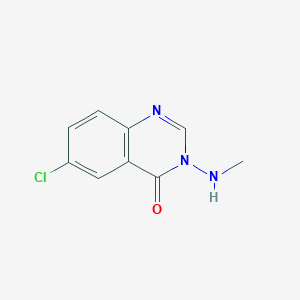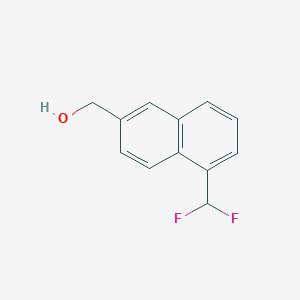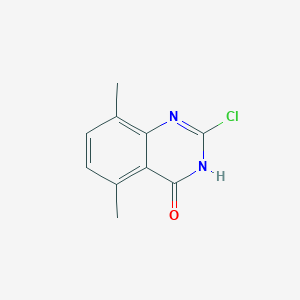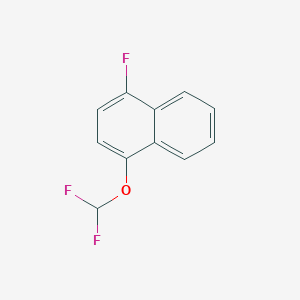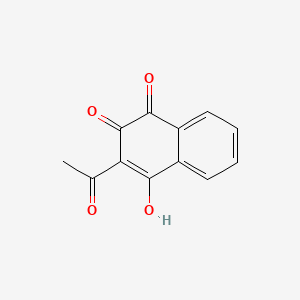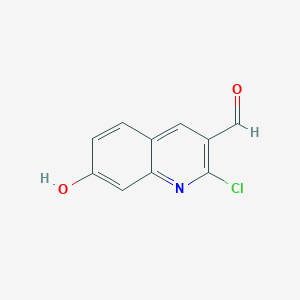
2-Chloro-7-hydroxyquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-hydroxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-hydroxyquinoline-3-carbaldehyde typically involves the chlorination of 7-hydroxyquinoline-3-carbaldehyde. One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7-hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .
Applications De Recherche Scientifique
2-Chloro-7-hydroxyquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-7-hydroxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2-hydroxyquinoline-3-carbaldehyde
- 2-Chloro-7-methoxyquinoline-3-carboxaldehyde
- 2-Chloro-7-fluoroquinoline-3-carboxaldehyde
Uniqueness
2-Chloro-7-hydroxyquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H6ClNO2 |
|---|---|
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
2-chloro-7-hydroxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO2/c11-10-7(5-13)3-6-1-2-8(14)4-9(6)12-10/h1-5,14H |
Clé InChI |
VSTLEAHWWUWTBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


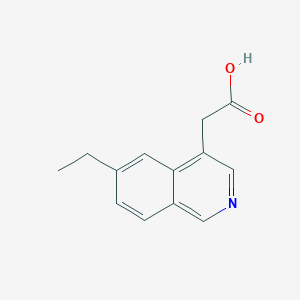
![2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one](/img/structure/B11892533.png)
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
